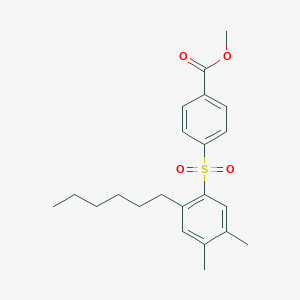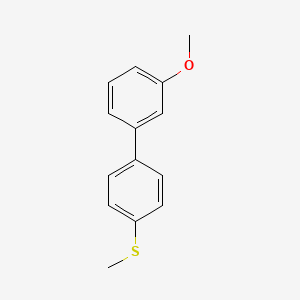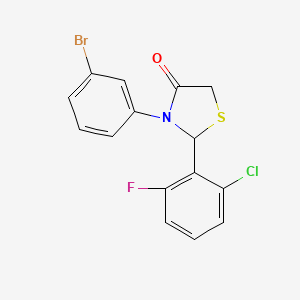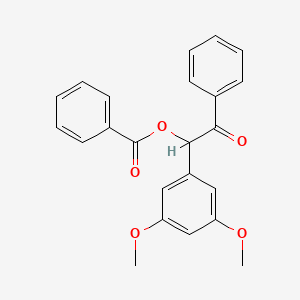![molecular formula C9H9NO2 B12582566 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 269080-95-7](/img/structure/B12582566.png)
2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones. Quinones are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicine and industry. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with prop-2-en-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other quinone derivatives.
Biology: The compound is studied for its potential cytotoxic effects on cancer cells.
Industry: The compound can be used in the production of dyes and pigments due to its quinone structure.
Mécanisme D'action
The mechanism by which 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione exerts its effects involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound interacts with cellular components to generate ROS, which can cause oxidative damage to cellular structures, leading to cell death. Additionally, it can activate caspases, which are enzymes involved in the apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis((5-methylhexan-2-yl)amino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
What sets 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione apart from similar compounds is its unique prop-2-en-1-yl amino group, which can influence its reactivity and biological activity. This unique structure may contribute to its potential as an anticancer agent and its ability to generate ROS .
Propriétés
Numéro CAS |
269080-95-7 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-(prop-2-enylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H9NO2/c1-2-5-10-8-6-7(11)3-4-9(8)12/h2-4,6,10H,1,5H2 |
Clé InChI |
SHDAYHSVCSIFJW-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=CC(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)
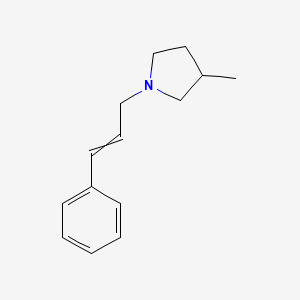
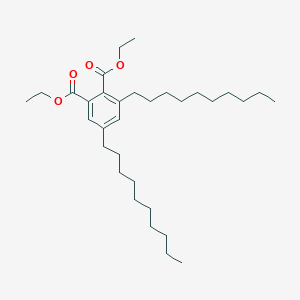
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
